3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate
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Overview
Description
3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate is a chemical compound known for its role as an inhibitor of adaptor associated kinase 1 (AAK1). This compound and its pharmaceutically acceptable salts and solid forms have been studied for their potential use in treating, managing, and preventing diseases and disorders mediated by AAK1 activity .
Preparation Methods
The synthesis of 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate involves multiple steps, including the formation of the oxetane ring and the coupling of various functional groups. Specific synthetic routes and reaction conditions are detailed in patents and scientific literature. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in pharmaceutical testing and research.
Biology: The compound is studied for its inhibitory effects on AAK1, which plays a role in various cellular processes.
Medicine: Potential therapeutic applications include the treatment of diseases and disorders mediated by AAK1 activity.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate involves the inhibition of adaptor associated kinase 1 (AAK1). By inhibiting AAK1, the compound can modulate various signaling pathways and cellular processes, potentially leading to therapeutic effects in diseases and disorders mediated by AAK1 activity .
Comparison with Similar Compounds
Similar compounds to 3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate include other AAK1 inhibitors and compounds with similar structural features. These compounds may share similar mechanisms of action but can differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific chemical structure and its potential therapeutic applications .
Biological Activity
3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate (CAS Number: 1809862-74-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a methyloxetane ring, a piperazine moiety, and a pyrazolo-pyrimidine scaffold. Its molecular formula is C21H24N6O3, which contributes to its unique pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to 3-Methyloxetan have demonstrated significant biological activities, including:
- Anticancer Activity : The compound's structure suggests potential efficacy against various cancer cell lines.
- Mechanisms of Action : Preliminary studies suggest involvement in apoptosis and autophagy pathways.
Anticancer Activity
Recent studies have focused on the anticancer properties of related pyrazolo derivatives. For instance, compounds structurally similar to 3-Methyloxetan have shown stronger cytotoxic activity than standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Case Study: Cytotoxic Effects
A notable study evaluated the effects of a pyrazolo derivative on breast cancer cells. The results indicated that at concentrations of 0.25 µM and 0.5 µM:
- Caspase Activation : The compound increased the activation of caspases 9, 8, and 3/7, indicating a strong apoptotic effect.
- NF-kB Suppression : It also suppressed NF-kB expression while promoting p53 and Bax pathways, which are critical for apoptosis .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Cisplatin | MCF-7 | 0.5 | DNA damage |
Pyrazolo Derivative | MDA-MB-231 | 0.25 | Apoptosis via caspase activation |
The mechanisms through which 3-Methyloxetan exerts its biological effects are crucial for understanding its therapeutic potential:
- Induction of Apoptosis :
- Autophagy Modulation :
Properties
IUPAC Name |
(3-methyloxetan-3-yl) 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-21(13-30-14-21)31-20(28)26-10-8-25(9-11-26)17-5-7-27-18(24-17)16(12-23-27)15-4-3-6-22-19(15)29-2/h3-7,12H,8-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHJYFQQYZISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)OC(=O)N2CCN(CC2)C3=NC4=C(C=NN4C=C3)C5=C(N=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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